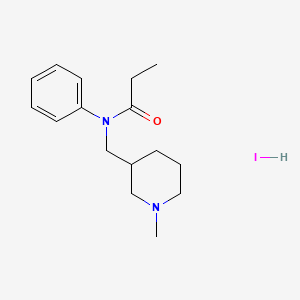
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide typically involves the reaction of 1-methyl-3-piperidylmethanol with propionanilide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize waste, ensuring cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and various substituted piperidine derivatives .
Applications De Recherche Scientifique
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: It is investigated for its potential therapeutic applications, particularly in pain management and anesthesia.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide involves its interaction with specific molecular targets, such as opioid receptors. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The pathways involved in its action include the inhibition of neurotransmitter release and the activation of downstream signaling cascades .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide
Phenampromide: N-(1-methyl-2-piperidinoethyl)propionanilide
Uniqueness
N-((1-Methyl-3-piperidyl)methyl)propionanilide hydriodide is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may exhibit different potency, efficacy, and safety profiles, making it a valuable candidate for further research and development .
Propriétés
Numéro CAS |
97754-87-5 |
|---|---|
Formule moléculaire |
C16H25IN2O |
Poids moléculaire |
388.29 g/mol |
Nom IUPAC |
N-[(1-methylpiperidin-3-yl)methyl]-N-phenylpropanamide;hydroiodide |
InChI |
InChI=1S/C16H24N2O.HI/c1-3-16(19)18(15-9-5-4-6-10-15)13-14-8-7-11-17(2)12-14;/h4-6,9-10,14H,3,7-8,11-13H2,1-2H3;1H |
Clé InChI |
OPOIKEKWQWADEU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N(CC1CCCN(C1)C)C2=CC=CC=C2.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


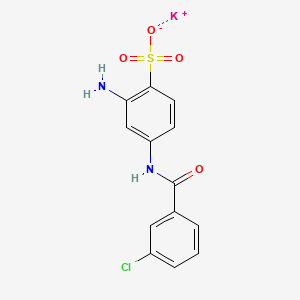
![4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione](/img/structure/B12771697.png)
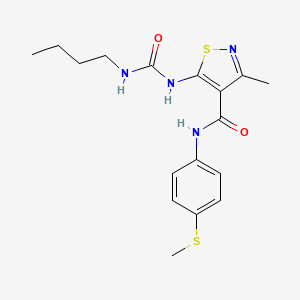
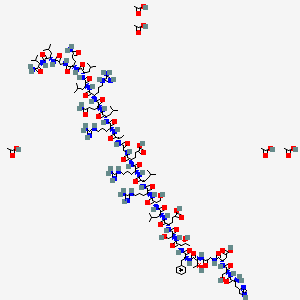
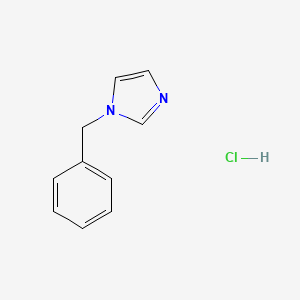


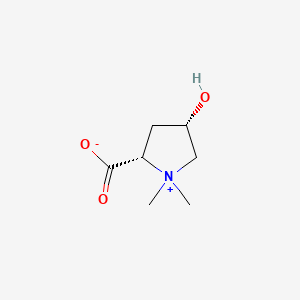
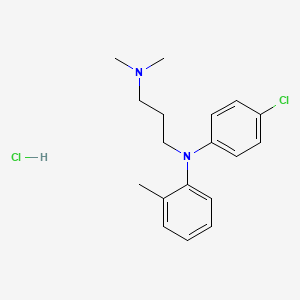
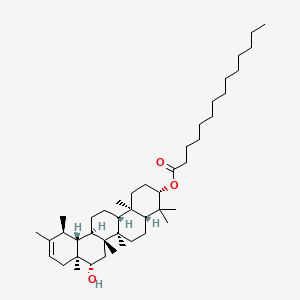
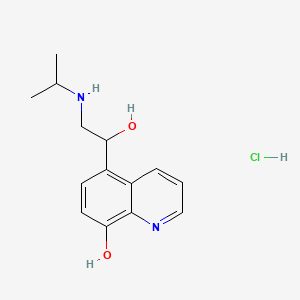
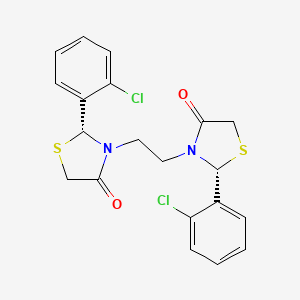
![1,2-bis(2,4-dimethylphenyl)guanidine;5-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-2-[(E)-2-[2-sulfo-4-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]ethenyl]benzenesulfonic acid](/img/structure/B12771740.png)

